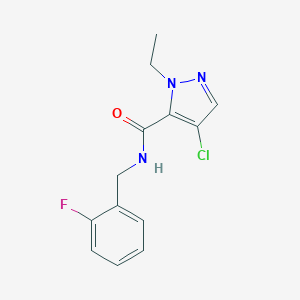![molecular formula C18H16N2O4S B213598 Methyl 5-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B213598.png)
Methyl 5-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MMPI, and it is a member of the isoxazole family of compounds. MMPI is a potent inhibitor of various enzymes, and it has been shown to have a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of MMPI involves the inhibition of enzyme activity by binding to the active site of the enzyme. MMPI has been shown to have a high affinity for certain enzymes, such as matrix metalloproteinases, which are involved in various pathological conditions, including cancer and inflammation.
Biochemical and Physiological Effects:
MMPI has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. MMPI has also been shown to have anti-inflammatory, anti-tumor, and anti-viral activities. In addition, MMPI has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MMPI in lab experiments is its potent inhibitory effect on various enzymes, which makes it a valuable tool for studying enzyme activity. However, one limitation of MMPI is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on MMPI. One area of research is the development of new MMPI analogs with improved potency and selectivity for specific enzymes. Another area of research is the investigation of the potential therapeutic applications of MMPI in various diseases, including cancer, inflammation, and viral infections. Finally, the neuroprotective effects of MMPI need to be further investigated to determine its potential as a therapeutic agent for neurodegenerative diseases.
Métodos De Síntesis
The synthesis of MMPI involves the reaction of 5-methyl-3-phenyl-4-isoxazolecarboxylic acid with methyl 5-aminomethyl-3-thiophenecarboxylate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The resulting product is then purified by column chromatography to obtain pure MMPI.
Aplicaciones Científicas De Investigación
MMPI has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have potent inhibitory effects on various enzymes, including proteases, kinases, and phosphatases. MMPI has also been shown to have anti-inflammatory, anti-tumor, and anti-viral activities.
Propiedades
Nombre del producto |
Methyl 5-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate |
|---|---|
Fórmula molecular |
C18H16N2O4S |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
methyl 5-methyl-2-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C18H16N2O4S/c1-10-9-13(18(22)23-3)17(25-10)19-16(21)14-11(2)24-20-15(14)12-7-5-4-6-8-12/h4-9H,1-3H3,(H,19,21) |
Clave InChI |
NRBNXNYTDTXIDQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(S1)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C)C(=O)OC |
SMILES canónico |
CC1=CC(=C(S1)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



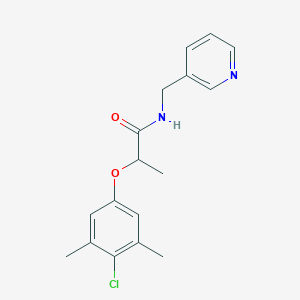
![N-(4-chloro-2-fluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213516.png)

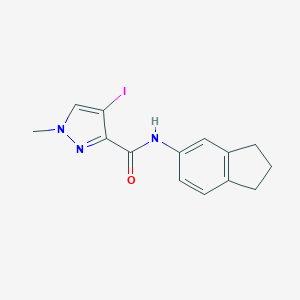
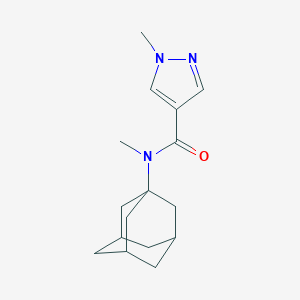
![N-[4-(1-azepanylsulfonyl)phenyl]-1,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B213524.png)
![Methyl 4-(4-ethylphenyl)-5-methyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B213526.png)
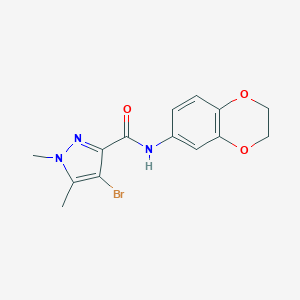
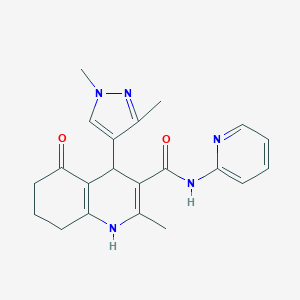

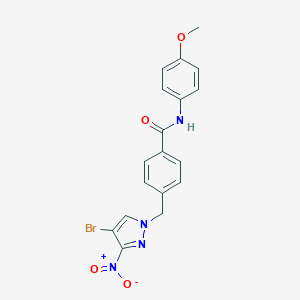
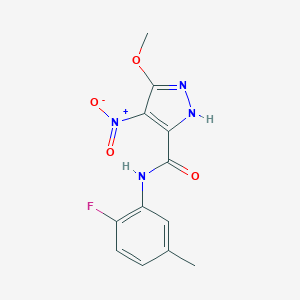
![4-bromo-1,3-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B213537.png)
